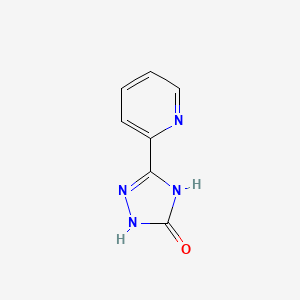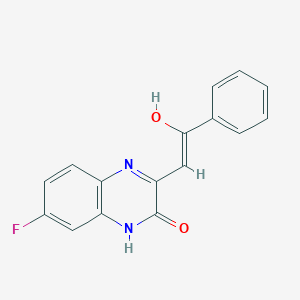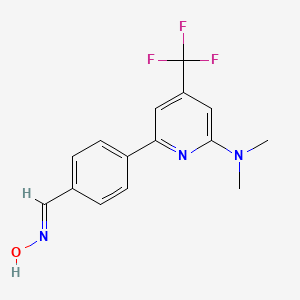![molecular formula C13H15N3 B1414544 2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 1547030-53-4](/img/structure/B1414544.png)
2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Overview
Description
2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and has been found to exhibit a wide range of biological activities. In
Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives are known for their anticancer properties. They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation. Some pyrimidine-based drugs, such as imatinib , Dasatinib , and nilotinib , are well-established treatments for leukemia . Additionally, they have shown potential in treating breast cancer and idiopathic pulmonary fibrosis .
Antimicrobial and Antifungal Applications
These compounds exhibit significant antimicrobial and antifungal activities. They can inhibit the growth of various bacteria and fungi, which makes them valuable in the development of new antibiotics and antifungal agents .
Cardiovascular Therapeutics
Pyrimidine derivatives have been used as cardiovascular agents . They possess antihypertensive properties and can act as calcium-sensing receptor antagonists and DPP-IV inhibitors, which are beneficial in treating cardiovascular diseases .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of pyrimidine derivatives make them candidates for the development of new pain relief drugs. They can modulate the inflammatory response and provide relief from pain without the side effects associated with traditional anti-inflammatory drugs .
Antidiabetic Properties
These compounds have been explored for their antidiabetic properties. They can act as potent adenosine A2a receptor agonists or antagonists, which play a role in glucose homeostasis and insulin secretion .
Neuroprotection
Pyrimidine derivatives have shown potential in neuroprotection, particularly in vascular relaxation for the ocular ciliary artery and protection of retinal ganglion cells. This application is crucial for diseases that affect the eyes and the nervous system .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine analogues, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Related compounds, such as pyrimidinamine derivatives, have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
They are structural components of key molecules participating in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as pyrimidinamine derivatives, have been studied .
Result of Action
Related compounds, such as pyrimidinamine derivatives, have shown considerable inhibitory results when tested on mcf-7 breast cancer cells .
Action Environment
It’s worth noting that the environment can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
2-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-3-5-11(6-4-10)12-9-13-14-7-2-8-16(13)15-12/h3-6,9,14H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJNKGSVIUYYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3CCCNC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



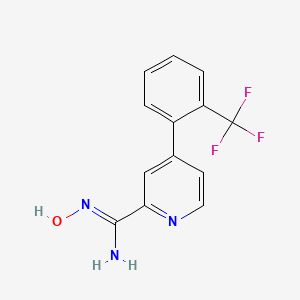
![(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414462.png)
![3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414465.png)
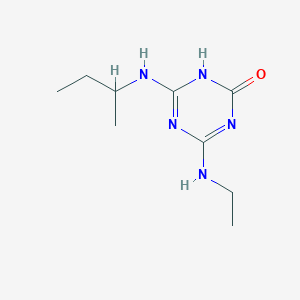
![(S)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1414469.png)
![2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1414470.png)
![Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1414471.png)
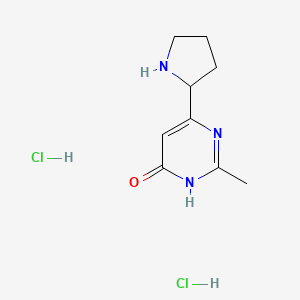
![2-methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1414475.png)
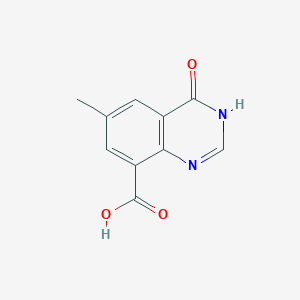
![N-[1-(3,5-Difluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B1414477.png)
